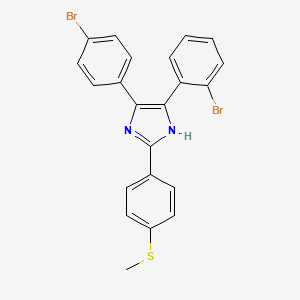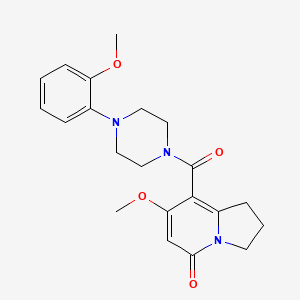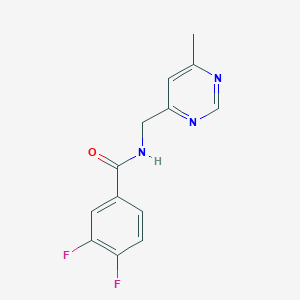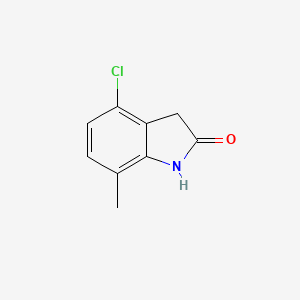
1,3-Dimethyl-5-(3-methylphenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-5-(3-methylphenyl)benzene, commonly referred to as 3,5-dimethyl-1-phenylbenzene, is a chemical compound with a range of uses in scientific research. It is a derivative of benzene, and is used in the synthesis of various other compounds. It is a colorless, crystalline solid and has a sweet, aromatic odor. It is a flammable material and is soluble in various organic solvents.
Scientific Research Applications
3,5-Dimethyl-1-phenylbenzene has a range of applications in scientific research. It is used as a starting material for the synthesis of various other compounds, such as pharmaceuticals, dyes, and fragrances. It is also used as a reagent in organic synthesis, and as a catalyst in the manufacture of polymers. Additionally, 3,5-dimethyl-1-phenylbenzene is used in the synthesis of certain drugs, such as antibiotics and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-phenylbenzene is not fully understood, however, it is believed to be due to its ability to form aryl-aryl bonds. This bond formation allows the compound to react with other molecules, leading to the formation of new compounds. Additionally, 3,5-dimethyl-1-phenylbenzene can act as a catalyst in the synthesis of certain compounds, allowing for faster reaction times and higher yields.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-dimethyl-1-phenylbenzene are not well understood. However, it is believed to be non-toxic and non-mutagenic, and has not been linked to any adverse health effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 3,5-dimethyl-1-phenylbenzene in laboratory experiments is its low cost and availability. Additionally, it has a wide range of applications in organic synthesis, and can be used as a reagent or catalyst in the synthesis of various compounds. However, the compound is flammable and should be handled with care. Additionally, the Friedel-Crafts alkylation reaction can yield a mixture of products, which must then be separated and purified.
Future Directions
Future research on 3,5-dimethyl-1-phenylbenzene could focus on its potential applications in the synthesis of new compounds, such as pharmaceuticals and other materials. Additionally, further research could be conducted on the mechanisms of action of the compound, as well as its biochemical and physiological effects. Additionally, further research could focus on the development of new synthesis methods, which could lead to improved yields and reaction times. Finally, further research could focus on the development of new analytical techniques, which could be used to more accurately characterize the compound and its derivatives.
Synthesis Methods
The synthesis of 3,5-dimethyl-1-phenylbenzene can be achieved through a variety of methods. One of the most common methods is the Friedel-Crafts alkylation reaction, which involves the reaction of an aromatic compound with an alkyl halide. The reaction is typically conducted at low temperatures and in the presence of a Lewis acid catalyst. The reaction yields a mixture of products, which can then be separated and purified by column chromatography.
properties
IUPAC Name |
1,3-dimethyl-5-(3-methylphenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-11-5-4-6-14(8-11)15-9-12(2)7-13(3)10-15/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEUMKPRAKFGLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2459194.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenylbutanamide](/img/structure/B2459195.png)

![5-[[(tert-Butoxycarbonyl)amino]methyl]isoxazole-3-carboxylic acid](/img/structure/B2459197.png)

![[(3S,4S)-4-(1-Methylimidazol-4-yl)pyrrolidin-3-yl]-morpholin-4-ylmethanone;dihydrochloride](/img/structure/B2459200.png)
![5-[(4-Bromopyrazol-1-yl)methyl]-1,2-oxazole-3-carbaldehyde](/img/structure/B2459201.png)





![N-(4-chlorobenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2459213.png)
![3-((2-(3,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2459215.png)